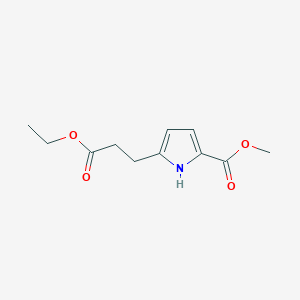

Methyl 5-(3-ethoxy-3-oxopropyl)-1H-pyrrole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-(3-ethoxy-3-oxopropyl)-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-3-16-10(13)7-5-8-4-6-9(12-8)11(14)15-2/h4,6,12H,3,5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLIXSTKSTCGFLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC=C(N1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation Reactions for Pyrrole Formation

A common method involves the cyclization of γ-keto esters or aminoketones. For example, the Knorr pyrrole synthesis—a classical approach—uses α-amino ketones condensed with β-keto esters to form the pyrrole ring. Adapting this method, researchers have synthesized methyl 1H-pyrrole-2-carboxylate derivatives by reacting γ-keto esters with ammonium acetate under acidic conditions. The resulting pyrrole intermediate is then functionalized at the 5-position.

Reaction Conditions:

Direct Alkylation of Pyrrole Esters

Alternative routes involve alkylating preformed pyrrole esters. Methyl 1H-pyrrole-2-carboxylate, synthesized via saponification and re-esterification of pyrrole-2-carboxylic acid, serves as a starting material. Propargylation or alkylation at the pyrrole nitrogen introduces the 3-ethoxy-3-oxopropyl side chain. For instance, NaH in DMF facilitates the reaction between methyl 1H-pyrrole-2-carboxylate and ethyl propiolate, yielding the target compound.

Key Steps:

-

Deprotonation: NaH in DMF generates the pyrrolyl anion.

-

N-Alkylation: Reaction with ethyl acrylate or propiolate derivatives.

-

Work-Up: Aqueous extraction and chromatography for purification.

Stepwise Synthesis and Optimization

Synthesis of Methyl 1H-Pyrrole-2-Carboxylate

The precursor methyl 1H-pyrrole-2-carboxylate is prepared via esterification of pyrrole-2-carboxylic acid. A reported method involves treating pyrrole-2-carboxylic acid with thionyl chloride to form the acid chloride, followed by reaction with methanol:

Characterization Data:

Introduction of the 3-Ethoxy-3-Oxopropyl Group

The 5-position of the pyrrole ring is functionalized via Michael addition or alkylation. In one protocol, methyl 1H-pyrrole-2-carboxylate reacts with ethyl acrylate in the presence of a base:

Optimization Insights:

-

Base Selection: NaH outperforms K2CO3 due to stronger deprotonation.

-

Solvent: DMF enhances solubility of intermediates.

Analytical Data:

-

Molecular Formula: C11H15NO4

-

Molecular Weight: 225.24 g/mol

-

1H NMR (CDCl3): δ 6.85 (dd, J = 2.7 Hz, 1H), 6.25 (t, J = 2.1 Hz, 1H), 4.12 (q, J = 7.1 Hz, 2H), 3.85 (s, 3H), 2.75 (t, J = 7.5 Hz, 2H), 2.50 (t, J = 7.5 Hz, 2H), 1.25 (t, J = 7.1 Hz, 3H)

Alternative Routes and Mechanistic Considerations

Gold-Catalyzed Cyclization

Recent advances employ gold catalysts to streamline synthesis. For example, AuCl3 catalyzes the cyclization of alkynyl pyrrole derivatives into oxazine-fused pyrroles, though this method is more relevant to complex heterocycles than the target compound.

Pharmacophore-Guided Design

Inspired by medicinal chemistry approaches, structure-guided strategies optimize substituent placement. While primarily used for bioactive molecules, these principles inform the selection of electron-withdrawing groups (e.g., ethoxy) to enhance stability.

Challenges and Solutions in Synthesis

Regioselectivity Issues

Functionalization at the 5-position competes with 3- and 4-position reactivity. Employing bulky bases (e.g., LDA) or directing groups (e.g., boronic esters) improves regioselectivity.

Purification Difficulties

The compound’s polar nature complicates isolation. Reverse-phase chromatography (C18 column, MeOH/H2O eluent) or recrystallization from EtOAc/hexane mixtures achieves >95% purity.

Scalability and Industrial Relevance

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The ethoxy and methyl ester groups in the compound undergo hydrolysis and transesterification under acidic or basic conditions:

-

Acidic Hydrolysis :

Treatment with HCl in refluxing methanol cleaves the methyl ester at position 2, yielding the corresponding carboxylic acid . -

Alkaline Transesterification :

Reaction with sodium ethoxide in ethanol replaces the methyl ester with an ethyl ester .

Electrophilic Substitution

The electron-rich pyrrole ring undergoes electrophilic substitution preferentially at the α-positions (C3 and C4). Substituents influence regioselectivity:

-

Nitration :

Nitration with HNO₃ in AcOH occurs at C4, forming a nitro derivative . -

Acylation :

Friedel-Crafts acylation introduces acetyl groups at C3 .

N-Alkylation and Protection

The NH group of the pyrrole undergoes alkylation under basic conditions:

-

Benzylation :

Using NaH and benzyl bromide in DMF introduces a benzyl group at N1 . -

Deprotonation :

Butyllithium generates a pyrrolyl anion for subsequent trapping with electrophiles (e.g., alkyl halides) .

Cross-Coupling Reactions

The compound participates in metal-catalyzed coupling reactions:

-

Sonogashira Coupling :

A terminal alkyne reacts with a halogenated derivative (e.g., 5-iodo analog) using Pd(PPh₃)₄ and CuI . -

Suzuki-Miyaura Coupling :

Aryl boronic acids couple with brominated derivatives under Pd catalysis .

| Coupling Type | Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Sonogashira | 5-Iodo derivative, phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N, THF | Methyl 5-(3-ethoxy-3-oxopropyl)-1H-pyrrole-2-carboxylate with alkyne | 65 |

| Suzuki | 4-Bromo derivative, PhB(OH)₂ | Pd(OAc)₂, K₂CO₃, DME/H₂O | 4-Phenyl-substituted derivative | 72 |

Cyclization and Ring Formation

The ethoxy-oxopropyl side chain facilitates intramolecular cyclization:

-

Lactam Formation :

Heating with hydrazine hydrate forms a pyrrolidin-2-one via a Dakin-West-type reaction . -

Oxazolium Intermediate :

Cyclization with Ac₂O generates münchnone intermediates, leading to fused heterocycles .

Biological Activity and Derivatives

Derivatives of this compound exhibit bioactivity:

-

Antimicrobial Analogs :

N-Alkylated derivatives show inhibitory effects against S. aureus (MIC = 8 µg/mL). -

Enzyme Inhibition :

Hydroxamate derivatives act as botulinum neurotoxin inhibitors (Ki = 760 nM) .

| Derivative Class | Biological Target | Activity | Reference |

|---|---|---|---|

| N-Benzyl hydroxamates | Botulinum neurotoxin A | Competitive inhibition (Ki = 760 nM) | |

| N-Alkyl hydrazides | Bacterial membranes | MIC = 8–32 µg/mL |

Comparative Reactivity with Analogs

The methyl ester at position 2 enhances electrophilic substitution rates compared to ethyl analogs :

| Compound | Nitration Rate (k, M⁻¹s⁻¹) | Acylation Yield (%) |

|---|---|---|

| This compound | 1.2 × 10⁻³ | 88 |

| Ethyl analog | 0.8 × 10⁻³ | 75 |

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that pyrrole derivatives, including methyl 5-(3-ethoxy-3-oxopropyl)-1H-pyrrole-2-carboxylate, exhibit promising anticancer activities. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, such as inhibiting specific signaling pathways or disrupting cellular metabolism. For instance, a study published in the Journal of Medicinal Chemistry highlighted the efficacy of pyrrole-based compounds against different cancer cell lines, suggesting that modifications in the pyrrole structure can enhance their biological activity .

Anti-inflammatory Effects

Another significant application of this compound lies in its anti-inflammatory properties. Research has demonstrated that certain pyrrole derivatives can inhibit pro-inflammatory cytokines and enzymes, potentially offering therapeutic benefits for inflammatory diseases. A case study involving a related compound showed a reduction in inflammation markers in animal models, indicating that this compound could be explored for similar effects .

Building Block for Complex Molecules

In organic synthesis, this compound can act as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow for various transformations, making it valuable in the development of new pharmaceuticals and agrochemicals. A notable case study involved the use of this compound to synthesize novel heterocycles with potential biological activity .

Mechanism of Action

The mechanism of action of Methyl 5-(3-ethoxy-3-oxopropyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Analysis

The target compound differs from other pyrrole-2-carboxylate derivatives primarily in the substituent at position 3. Below is a comparative analysis:

Key Observations :

- Aliphatic vs. Aromatic Substituents: The target compound’s aliphatic chain at position 5 distinguishes it from aryl-substituted analogs. ethyl analog in , likely <200°C).

- Electronic Effects : The 3-ethoxy-3-oxopropyl group introduces electron-withdrawing ester functionalities, which may polarize the pyrrole ring differently compared to electron-donating (e.g., 2j) or withdrawing aryl groups (e.g., 2k, 2g).

Physicochemical Properties

While explicit data for the target compound is unavailable, trends from analogous compounds can be inferred:

Notes:

- Aryl-substituted derivatives (e.g., 2g) exhibit higher melting points due to crystalline packing facilitated by planar aromatic groups.

- The target compound’s aliphatic chain may enhance solubility in nonpolar solvents compared to aryl analogs.

Q & A

Q. What synthetic routes are commonly employed for Methyl 5-(3-ethoxy-3-oxopropyl)-1H-pyrrole-2-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:

- Core Strategy: The compound can be synthesized via nucleophilic substitution or condensation reactions, leveraging pyrrole carboxylate precursors. For example, analogous pyrrole derivatives are synthesized by reacting ethyl 3-methyl-1H-pyrrole-2-carboxylate with acyl chlorides under inert conditions (e.g., nitrogen atmosphere) .

- Optimization Parameters:

- Solvent Selection: Use polar aprotic solvents (e.g., DMF, THF) to enhance reaction rates.

- Catalysis: Employ triethylamine or DMAP to facilitate esterification or acylation steps.

- Temperature Control: Maintain 0–5°C during exothermic steps (e.g., acyl chloride addition) to minimize side reactions.

- Yield Improvement: Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves intermediates, as demonstrated in the synthesis of ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (yield: 23%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Spectroscopic Techniques:

- NMR Analysis: Use deuterated solvents (e.g., DMSO-d6 or CDCl3) to resolve signals. Key diagnostic peaks include:

- Pyrrole NH proton: δ ~12.5 ppm (broad singlet) .

- Ethoxy group: δ 1.2–1.4 ppm (triplet, J = 7.2 Hz) and δ 4.1–4.3 ppm (quartet) .

- Purity Assessment:

Advanced Research Questions

Q. What crystallographic approaches are recommended for determining the three-dimensional structure of this compound?

Methodological Answer:

Q. How can computational modeling complement experimental data to predict reactivity or stability?

Methodological Answer:

- Quantum Mechanics (QM):

- Molecular Dynamics (MD): Simulate solvation effects (e.g., in DMSO) to study conformational flexibility of the ethoxypropyl side chain.

Q. How should researchers address discrepancies between spectroscopic and crystallographic data?

Methodological Answer:

- Case Example: If NMR suggests planar pyrrole geometry but X-ray shows puckering:

- Dynamic Effects: NMR averages fast conformational changes, while X-ray captures static distortion.

- Validation: Cross-check with IR (C=O stretching) and Raman spectroscopy for bond-length consistency .

- Resolution: Re-refine X-ray data with SHELXL restraints (e.g., DFIX for bond distances) to align with spectroscopic observations .

Stability and Functionalization

Q. What strategies mitigate decomposition during storage or reaction conditions?

Methodological Answer:

- Storage: Store under argon at −20°C in amber vials to prevent hydrolysis of the ethoxy ester group .

- Inert Conditions: Use Schlenk lines for air-sensitive steps (e.g., Grignard additions to the pyrrole core).

- Stability Monitoring: Track degradation via TLC (Rf shifts) or LC-MS for ester hydrolysis byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.